molecular formula C6H6KNO3 B1403666 Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide CAS No. 92664-05-6

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Cat. No. B1403666
CAS RN: 92664-05-6
M. Wt: 179.21 g/mol
InChI Key: PIMPOWCURRWILD-UHFFFAOYSA-N
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Description

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS Number: 92664-05-6) is a chemical compound with the following properties:



  • IUPAC Name : Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

  • Molecular Formula : C₆H₆KNO₃

  • Molecular Weight : 179.22 g/mol

  • Physical Form : Solid

  • Storage Temperature : Inert atmosphere, room temperature

  • Purity : 95%



Molecular Structure Analysis

The molecular structure of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide consists of a potassium ion (K⁺) coordinated with an ethyl 3-cyano-2-oxo-propanoate moiety. The SMILES notation for this compound is CCOC(=O)C(=O)[CH-]C#N.[K+].



Chemical Reactions Analysis

The reactivity and chemical reactions of this compound are not explicitly documented in the available sources. Further research would be necessary to explore its behavior under various conditions.



Physical And Chemical Properties Analysis


  • Boiling Point : Not specified

  • InChI Key : PIMPOWCURRWILD-UHFFFAOYSA-N

  • Safety Information : It is classified as a warning substance, with hazard statements related to ingestion, skin irritation, and eye irritation.


Scientific Research Applications

Low-Cost High-Energy Potassium Cathode

Potassium, with a richness similar to sodium in the earth, has potential in K-ion battery development. A study proposed cyanoperovskite KxMnFe(CN)6 as a potassium cathode. This cathode demonstrates high-voltage and high-capacity intercalation due to the energy similarities between MnIII/MnII and FeIII/FeII couples, presenting two plateaus centered at 3.6 V. Its specific capacity and low cost make it competitive for large-scale electricity storage applications (Xue et al., 2017).

Synthetic Ionophores and Alkali Metal Transport

2-[[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methyl]benzoic acid (1) was employed as a carrier for alkali metal ion transport. This study found that the potassium salt of 1 showed higher preference in competitive transport, with distinct effects on interfacial tension and the formation of emulsion-like aggregates in the organic layer (Yamaguchi et al., 1995).

Crystal Structure of Potassium Salts

The crystal structure of potassium [[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]ethoxy]phenoxy]methyl]benzoate (2) was analyzed, revealing a pseudocyclic backbone with specific conformations, which contribute to its potential applications in coordination chemistry (Kuboniwa et al., 1988).

Synthesis of Novel Compounds

Research in synthesizing various compounds, such as potassium (3RS)-3- [(2R)-2-(4-ethyl-2,3-dioxopiperazin-1-ylcarboxamido)-2-phenylacetamido]-3- formamido-2-oxoazetidine-1-sulphonate, demonstrates the versatility of potassium-based compounds in creating new molecular structures with potential applications in various fields (Branch et al., 1989).

Green Synthesis Methods

Potassium carbonate in poly(ethylene glycol-400) has been utilized for the synthesis of complex molecular structures like diethyl/ethyl cyano-5-[substituted phenyl-2,3-dihydro-[1,3,4]thiadiazolidino [2, 3-c] – [1, 2, 4]-triazol -2yl] – malonate/acetate. This illustrates the role of potassium salts in facilitating environmentally friendly synthetic methods (Tiwari et al., 2020).

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing).


Future Directions

Research gaps exist regarding the synthesis, reactivity, and biological effects of this compound. Future investigations should focus on elucidating its mechanisms of action and potential applications.


For more detailed information, please refer to the source.


Please note that this analysis is based on available data, and further studies may provide additional insights.


properties

IUPAC Name

potassium;ethyl 3-cyano-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMPOWCURRWILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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